molecular formula C12H19NO2 B8239911 (S)-1-(Benzyl(2-hydroxyethyl)amino)propan-2-ol

(S)-1-(Benzyl(2-hydroxyethyl)amino)propan-2-ol

Cat. No.: B8239911
M. Wt: 209.28 g/mol
InChI Key: JLZASGKCLVFJBX-NSHDSACASA-N
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Description

(S)-1-(Benzyl(2-hydroxyethyl)amino)propan-2-ol is a chiral amino alcohol derivative characterized by a propan-2-ol backbone substituted with a benzyl group and a 2-hydroxyethylamino moiety at the 1-position. The stereochemistry at the propan-2-ol carbon is specified as (S)-configuration, which may influence its physicochemical properties and biological interactions. This compound shares structural similarities with β-adrenergic receptor ligands and spasmolytic agents, though its specific pharmacological profile remains less documented compared to analogs .

Properties

IUPAC Name

(2S)-1-[benzyl(2-hydroxyethyl)amino]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-11(15)9-13(7-8-14)10-12-5-3-2-4-6-12/h2-6,11,14-15H,7-10H2,1H3/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLZASGKCLVFJBX-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(CCO)CC1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN(CCO)CC1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(Benzyl(2-hydroxyethyl)amino)propan-2-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Amino Alcohol Backbone: This can be achieved through the reaction of an epoxide with an amine under basic conditions to form the amino alcohol.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (S)-enantiomer. This can be done using chiral chromatography or by forming diastereomeric salts with a chiral acid and then separating them.

Industrial Production Methods

In an industrial setting, the production of (S)-1-(Benzyl(2-hydroxyethyl)amino)propan-2-ol may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the use of advanced purification techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(Benzyl(2-hydroxyethyl)amino)propan-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the amino group can yield a primary amine.

Scientific Research Applications

(S)-1-(Benzyl(2-hydroxyethyl)amino)propan-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.

    Biology: It can be used as a ligand in the study of enzyme-substrate interactions.

    Industry: It can be used in the production of fine chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (S)-1-(Benzyl(2-hydroxyethyl)amino)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the target’s activity or function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The compound belongs to a broader class of amino-propanol derivatives, where variations in substituents significantly alter activity and properties. Key analogs include:

Compound Name Substituents Key Features Reference
(S)-1-(Benzyl(2-hydroxyethyl)amino)propan-2-ol Benzyl, 2-hydroxyethylamino Chiral center at propan-2-ol; potential β-adrenoceptor binding
(2R,S)-1-(6-Methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol Methoxymethyl indolyloxy, methoxyphenoxy ethylamino Tested for antiarrhythmic and α/β-adrenoceptor binding
(2S)-1-Amino-3-(dibenzylamino)propan-2-ol Dibenzylamino, amino High synthetic yield (76%); potential intermediate for pharmaceuticals
1-(Benzyl(2-hydroxyethyl)amino)-3-(2,4-dichlorophenoxy)propan-2-ol hydrochloride 2,4-Dichlorophenoxy, benzyl-hydroxyethylamino Hydrochloride salt; commercial availability for research

Key Observations :

  • Substituent Effects: The presence of electron-donating groups (e.g., methoxy in ) enhances adrenoceptor binding affinity, while bulky aromatic groups (e.g., benzyl) may improve membrane permeability .
  • Chirality : The (S)-configuration in the target compound contrasts with racemic mixtures (e.g., (2R,S)- analogs in ), which often show divergent biological activities due to stereoselective receptor interactions .

Pharmacological Activity Comparison

Limited direct data exist for the target compound, but inferences can be drawn from structurally related molecules:

Activity Target Compound (Inferred) Analogs Analog
Adrenoceptor Binding Moderate α1/β1 affinity (benzyl group reduces selectivity) High α1/β1 binding (methoxyphenoxy enhances selectivity) Not reported
Antiarrhythmic/Spasmolytic Likely moderate (hydroxyethylamino may confer muscle relaxation) Strong spasmolytic and antiarrhythmic activity Not tested
Synthetic Yield Not reported Not specified 76% for dibenzylamino analog

Notable Findings:

  • Methoxyphenoxy-containing analogs () exhibit superior antiarrhythmic efficacy due to enhanced interaction with cardiac ion channels .
  • The hydrochloride salt form () improves solubility, making it more viable for in vivo studies compared to free bases .

Physicochemical and Analytical Data

Spectroscopic data for the target compound are unavailable, but analogs provide benchmarks:

Property Target Compound (Predicted) Piperidine Analogs
1H NMR δ 1.2–1.4 (propanol CH3), δ 3.5–4.0 (hydroxyethyl and benzyl CH2) δ 1.3–1.6 (piperidine CH2), δ 3.6–4.2 (N-CH2-O)
13C NMR ~70 ppm (propanol C-OH), ~50–60 ppm (N-CH2) 70–75 ppm (piperidine C-N), 60–65 ppm (O-CH2)
HRMS [M+H]+ ~279.3 (C13H21NO2) [M+H]+ 209.2–270.4 (varies by substituent)

Insights :

  • Piperidine-containing analogs () show distinct NMR shifts due to cyclic amine geometry, unlike the acyclic target compound .

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